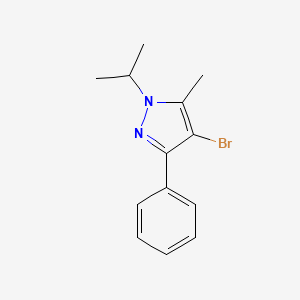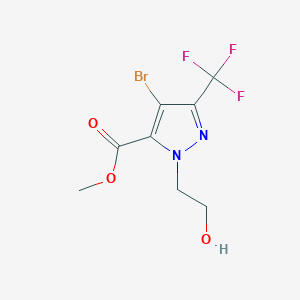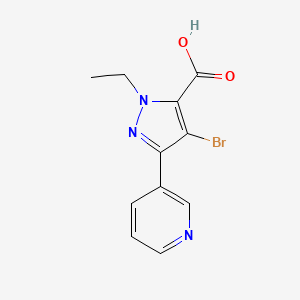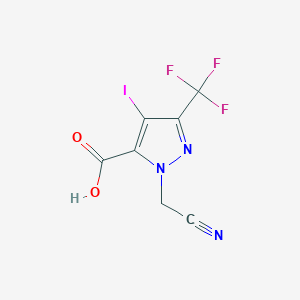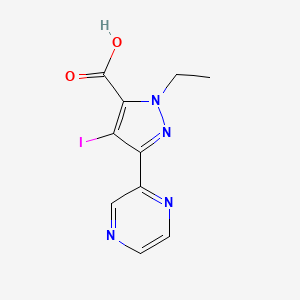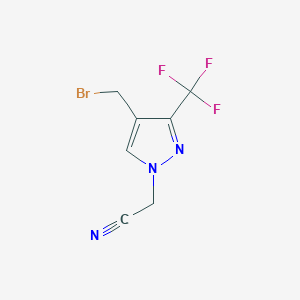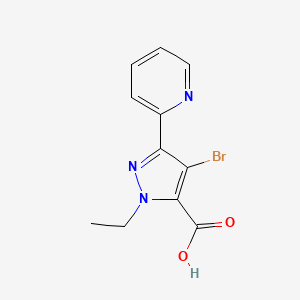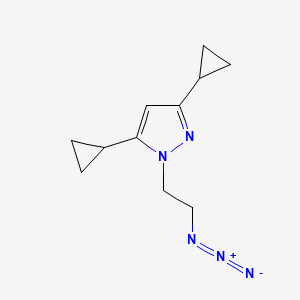
1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole
説明
Synthesis Analysis
The synthesis of 1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole involves the alkylation of azoles with azidoethyl transfer reagents . These reagents are customizable and provide a safe and direct pathway to desired compounds. The reaction protocol has been established for various azoles, including imidazole, pyrazole, 1,2,3-triazole, 1,2,4-triazole, and tetrazole . The resulting product is 1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole.Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed efficient synthetic protocols for generating a wide array of pyrazole derivatives, including those with potential anticancer, antimicrobial, and antidiabetic properties. For example, a study by Zaki et al. (2016) highlighted the regioselectivity of 1,3-dipolar cycloadditions in creating isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines with notable antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Additionally, Pearce et al. (2020) described a multicomponent oxidative coupling method to synthesize multisubstituted pyrazoles, avoiding hazardous reagents and highlighting a novel N-N bond formation strategy (Pearce, Harkins, Reiner, Wotal, Dunscomb, & Tonks, 2020).
Biological Activities
Pyrazole derivatives have been evaluated for their potential in treating various diseases. Ibraheem et al. (2020) synthesized a series of benzimidazole-pyrazoline hybrid molecules, demonstrating significant anti-diabetic activity through α-glucosidase inhibition (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020). Furthermore, Rizk et al. (2017) synthesized novel pyrazole derivatives as antineoplastic agents, indicating their potential use in cancer therapy (Rizk, El‐sayed, & Mounier, 2017).
Antimicrobial and Antioxidant Properties
Compounds derived from pyrazoles have shown promising antimicrobial and antioxidant properties. Bekhit et al. (2005) reported the synthesis of 1H-pyrazole derivatives with significant anti-inflammatory and antimicrobial activities, offering a good safety margin without ulcerogenic effects (Bekhit, Ashour, & Guemei, 2005). Karrouchi et al. (2019) synthesized 3,5-dimethyl-1H-pyrazole derivatives, exhibiting potent radical scavenging capacity and antioxidant activity, underscoring the potential of pyrazole compounds in combating oxidative stress (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
特性
IUPAC Name |
1-(2-azidoethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-15-13-5-6-16-11(9-3-4-9)7-10(14-16)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZVIPKIPNXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN=[N+]=[N-])C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



